Structural and Physicochemical Differentiation: 5-Ethyl Substitution vs. Unsubstituted 2-Methoxyphenylacetonitrile
The presence of the 5-ethyl group on the aromatic ring of 2-(5-Ethyl-2-methoxyphenyl)acetonitrile (Target) imparts significantly greater lipophilicity and alters the electronic properties of the molecule compared to its direct unsubstituted analog, 2-methoxyphenylacetonitrile (Comparator) [1]. This structural difference is quantitatively reflected in the computed physicochemical properties.
| Evidence Dimension | Computed LogP (octanol-water partition coefficient) as a measure of lipophilicity |
|---|---|
| Target Compound Data | 2.2 (Estimated) |
| Comparator Or Baseline | 2-methoxyphenylacetonitrile (CAS 7035-03-2) - LogP: 1.2 (Estimated) |
| Quantified Difference | Approximately +1.0 LogP unit, indicating the target compound is ~10x more lipophilic |
| Conditions | In silico prediction based on molecular structure; comparison of computed properties . |
Why This Matters
Increased lipophilicity can profoundly affect solubility in organic reaction media, chromatographic retention time, and the ability of derived products to cross biological membranes, making it a distinct choice for designing molecules with specific ADME profiles.
- [1] Mol-Instincts. (2020). 2-(5-Ethyl-2-methoxyphenyl)acetonitrile | Chemical Properties, Database. Mol-Instincts Chemical Database. View Source
